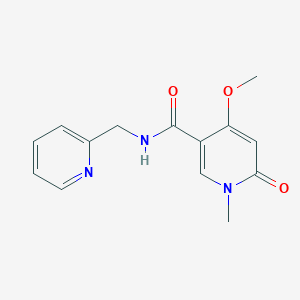

4-methoxy-1-methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4-methoxy-1-methyl-6-oxo-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)7-13(17)18)14(19)16-8-10-5-3-4-6-15-10/h3-7,9H,8H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGQZUVOIRDDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure, featuring a methoxy group, a carboxamide group, and a pyridine moiety, contributes to its diverse biological activities. Research indicates that compounds in this class possess significant pharmacological properties, making them candidates for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 273.29 g/mol. The presence of functional groups such as the methoxy and carboxamide enhances its reactivity and potential interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 2034379-35-4 |

Biological Activities

Research has demonstrated various biological activities associated with this compound:

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Binding : The methoxy and pyridinyl groups enhance receptor binding affinity, potentially leading to modulation of signaling pathways involved in cell proliferation and apoptosis.

- Inhibition of Key Enzymes : The compound may inhibit enzymes related to cancer progression or inflammation, similar to other dihydropyridine derivatives that target specific kinases or transcription factors involved in tumor growth .

Antitumor Efficacy

A study conducted on the efficacy of this compound in various cancer models highlighted its significant reduction of tumor size when administered in vivo. The results indicated that the compound could serve as a lead candidate for further development in cancer therapeutics.

Enzyme Interaction Studies

Preliminary studies using molecular docking simulations have suggested that this compound can effectively bind to the active sites of certain enzymes implicated in cancer metabolism, providing insights into its potential therapeutic roles.

Comparison with Similar Compounds

Data Table Overview :

| Compound Type | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C19H23N3O4 | Pyridin-2-ylmethyl | 357.4 |

| Pyridazine Analog | C13H13N3O3 | 4-Methoxyphenyl | 259.27 |

| Chloro-Substituted Analog | C20H16Cl2N2O3 | 3-Chlorobenzyl, Cl at C5 | 403.26 |

| Bulky Substituent Analog | C19H23N3O4 | Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl | 357.4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide, and how can purity be optimized?

- Methodology :

- Step 1 : Utilize Hantzsch-like cyclization (common for dihydropyridines) with methyl-substituted pyridone precursors and pyridin-2-ylmethylamine. Adjust stoichiometry to favor carboxamide formation .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature). For example, DMF at 80–100°C improves yield in analogous dihydropyridine syntheses .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) with UV detection at 254 nm .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Step 1 : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) and incubating at 25°C, 40°C, and 60°C .

- Step 2 : Monitor degradation via LC-MS at intervals (0, 7, 14 days). Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile .

- Step 3 : Identify degradation products (e.g., methoxy group hydrolysis) using high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodology :

- Step 1 : Employ - and -NMR to verify the pyridin-2-ylmethyl substituent and dihydropyridine ring conformation. Key signals: δ ~2.5 ppm (N-methyl), δ ~8.3 ppm (pyridine protons) .

- Step 2 : Use FT-IR to confirm carbonyl stretches (C=O at ~1680 cm) and amide N–H (3300 cm) .

- Step 3 : Validate crystallinity via X-ray diffraction if single crystals are obtained (analogous structures in ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?

- Methodology :

- Step 1 : Design analogs with substitutions at the methoxy or pyridinylmethyl positions. Use computational docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .

- Step 2 : Test in vitro kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC values should be compared to control inhibitors .

- Step 3 : Analyze SAR trends with multivariate regression to identify critical substituents (e.g., methoxy group’s electron-donating effect) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

- Methodology :

- Step 1 : Simulate environmental exposure using OECD 308 guidelines: incubate in water-sediment systems under aerobic/anaerobic conditions .

- Step 2 : Quantify degradation products (e.g., pyridine-3-carboxamide derivatives) via LC-QTOF-MS. Compare half-lives () across matrices .

- Step 3 : Assess ecotoxicity using Daphnia magna or algal growth inhibition tests (OECD 201/202) .

Q. How can contradictions in reported biological activity data be resolved?

- Methodology :

- Step 1 : Replicate assays under standardized conditions (e.g., ATP concentration, cell line passage number). For example, use HepG2 cells for cytotoxicity studies .

- Step 2 : Perform meta-analysis of published IC values to identify outliers. Apply Grubbs’ test for statistical significance .

- Step 3 : Validate target engagement using cellular thermal shift assays (CETSA) to confirm direct binding .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.